molecular formula C6H5BrClNS B1381560 2-broMo-5-chloro-3-(Methylthio)pyridine CAS No. 1416713-05-7

2-broMo-5-chloro-3-(Methylthio)pyridine

Cat. No.: B1381560
CAS No.: 1416713-05-7
M. Wt: 238.53 g/mol
InChI Key: JIYZXEKLYMCDNF-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-(Methylthio)pyridine is a heterocyclic organic compound with the molecular formula C6H5BrClNS. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and a methylthio group attached to the pyridine ring. This compound is of significant interest due to its applications in various fields, including agrochemicals, pharmaceuticals, and dyestuff industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-3-(Methylthio)pyridine typically involves halogenation and thiolation reactions. One common method is the halogenation of 3-(Methylthio)pyridine, where bromine and chlorine are introduced to the pyridine ring under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-3-(Methylthio)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-chloro-3-(Methylthio)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-(Methylthio)pyridine involves its interaction with various molecular targets. The presence of halogen atoms and the methylthio group allows it to participate in multiple pathways, including:

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromo-5-chloro-3-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNS/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYZXEKLYMCDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=CC(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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